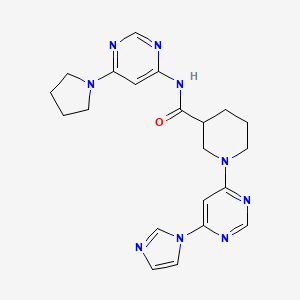![molecular formula C15H14ClN3O2S B2400901 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 1208411-86-2](/img/structure/B2400901.png)
2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol is an intriguing molecule that has attracted attention for its potential applications in several scientific fields. This compound features a combination of functional groups that make it an interesting target for synthetic chemistry and potential drug development.
Preparation Methods
: The synthesis of 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol generally involves a multi-step process. This typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfanyl groups. The isoquinolinol moiety is then constructed, often involving complex cyclization reactions. Industrial methods may vary slightly, focusing on optimizing yields and reducing the complexity of the synthesis steps.
Chemical Reactions Analysis
: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. These reactions can produce a range of products, depending on the specific conditions employed. For example, oxidation might convert the methylsulfanyl group to a sulfoxide, while substitution reactions could introduce different halogen atoms.
Scientific Research Applications
: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol has been explored for its potential use in medicinal chemistry, particularly as a candidate for drug development targeting specific pathways in disease states such as cancer or infectious diseases. Its complex structure allows for a range of interactions at the molecular level, making it suitable for biological research. In addition, it finds applications in material science as a building block for novel polymers and in chemical biology for probing molecular mechanisms.
Mechanism of Action
: The activity of this compound is thought to be mediated through its interaction with specific molecular targets. This can involve binding to enzymes or receptors, thereby modulating their activity. The precise mechanism depends on the biological context and the particular system being studied. For example, in cancer research, it might inhibit a crucial enzyme involved in cell proliferation.
Comparison with Similar Compounds
: When compared with other compounds such as 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine or 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ethanol, 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol stands out due to its unique hydroxyl group. This functional group can dramatically alter its chemical reactivity and biological activity. Similar compounds lacking this group or with different substituents can exhibit notably different properties and applications.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-22-15-17-7-12(16)13(18-15)14(21)19-5-4-9-2-3-11(20)6-10(9)8-19/h2-3,6-7,20H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKEJZYHFNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)

![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)


![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)




